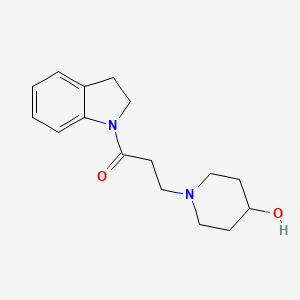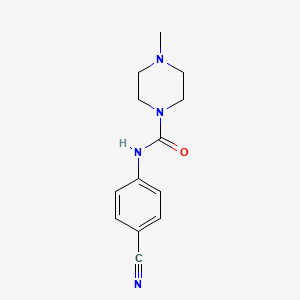
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
CP-55940 acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. It has been shown to bind to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in the modulation of various physiological processes, including pain perception, inflammation, and neuronal function.
Biochemical and Physiological Effects:
CP-55940 has been found to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to changes in neuronal activity. In addition, CP-55940 has been found to modulate the release of cytokines and chemokines, leading to changes in immune function. It has also been shown to modulate the release of hormones such as cortisol, leading to changes in stress response.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for use in lab experiments. It is highly potent and selective, allowing for precise targeting of the cannabinoid receptors. It is also stable and easy to synthesize, making it readily available for use in experiments. However, CP-55940 has some limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on CP-55940. One area of interest is its potential for use in the treatment of various neurodegenerative diseases, including Alzheimer's and Parkinson's. Another area of interest is its potential for use in the treatment of cancer, as it has been shown to have anti-tumor effects in animal models. Additionally, further research is needed to better understand the mechanisms underlying its effects on neurotransmitter and hormone release.
Méthodes De Synthèse
CP-55940 is synthesized through a multi-step process involving the reaction of 4-cyanobenzoic acid with 2-chloromethyl-4-methylpiperazine, followed by the addition of ammonia and acetic anhydride. The resulting product is purified through recrystallization, yielding the final product of CP-55940.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic effects in animal models of pain, as well as anti-inflammatory properties. In addition, CP-55940 has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-16-6-8-17(9-7-16)13(18)15-12-4-2-11(10-14)3-5-12/h2-5H,6-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISSNWSKMDGFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-4-methylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

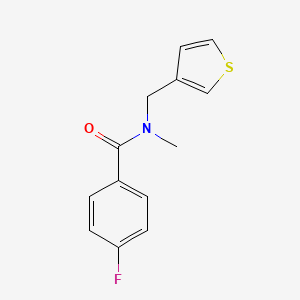
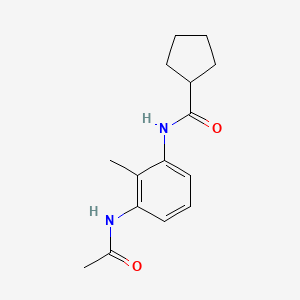
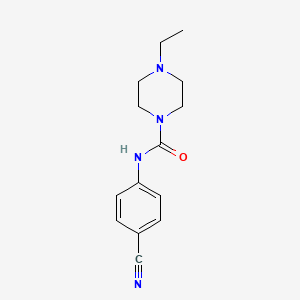

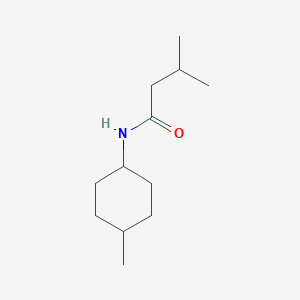
![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)
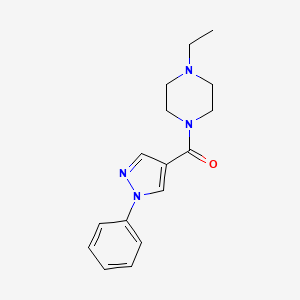
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-propylacetamide](/img/structure/B7475166.png)
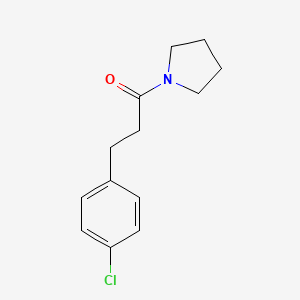
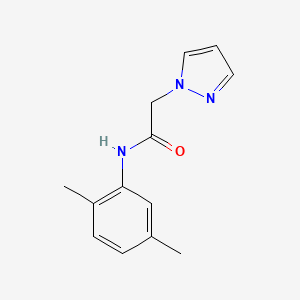
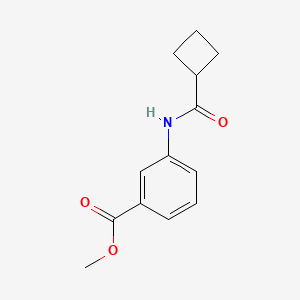
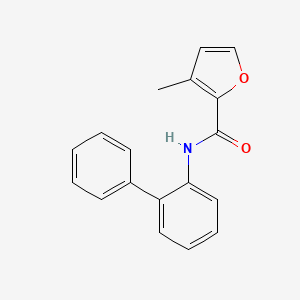
![3,4-dimethyl-5-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7475199.png)
